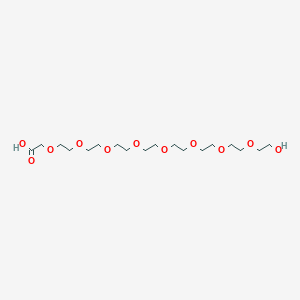

HO-Peg8-CH2cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O11/c19-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18(20)21/h19H,1-17H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPPRWHZNJDDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Heterobifunctional PEG8 Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the role of chemical linkers is paramount. Among these, heterobifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone technology, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the heterobifunctional PEG8 linker, a discrete PEG linker comprising eight ethylene glycol units. Its defined length, hydrophilicity, and versatile reactivity make it an invaluable tool for the precise construction of complex bioconjugates.

A heterobifunctional linker possesses two different reactive functional groups at its termini, enabling the sequential and specific conjugation of two distinct molecules. The PEG8 component, a monodisperse and flexible spacer, confers several advantageous properties to the resulting conjugate. It enhances aqueous solubility, reduces aggregation, and can improve pharmacokinetic profiles by shielding the conjugated molecule from enzymatic degradation and reducing immunogenicity.

Core Concepts and Advantages

The fundamental principle behind a heterobifunctional PEG8 linker is its ability to act as a bridge, connecting, for example, a targeting antibody to a cytotoxic payload in an ADC, or a target protein binder to an E3 ligase ligand in a PROTAC. The discrete nature of the PEG8 chain, with a defined length and molecular weight, ensures the production of homogeneous bioconjugates with consistent and reproducible pharmacological properties.

Key Advantages of Employing a PEG8 Linker:

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG8 chain can significantly increase the solubility of hydrophobic molecules, such as many potent cytotoxic drugs used in ADCs.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in-circulation half-life of therapeutic molecules by increasing their hydrodynamic radius and protecting them from renal clearance and proteolysis.

-

Reduced Immunogenicity: The PEG8 spacer can mask potential epitopes on the conjugated molecules, thereby reducing the likelihood of an immune response.

-

Precise Spatial Orientation: The defined length of the PEG8 linker provides optimal spatial separation between the two conjugated molecules, which is crucial for maintaining their biological activity. In PROTACs, the linker length is a critical determinant for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Quantitative Data of Common Heterobifunctional PEG8 Linkers

The choice of a specific heterobifunctional PEG8 linker depends on the functional groups present on the molecules to be conjugated. Below is a summary of quantitative data for some commonly used PEG8 linkers.

| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | CAS Number |

| Maleimide-PEG8-NHS ester | Maleimide | N-hydroxysuccinimide ester | 689.71 | 39.2 | 756525-93-6 |

| Azido-PEG8-Amine | Azide | Amine | 438.51 | ~30.5 | 857891-82-8 |

| m-PEG8-Aldehyde | Methoxy | Aldehyde | ~408.48 | ~29.8 | N/A |

| Mal-amido-PEG8-acid | Maleimide | Carboxylic Acid | ~548.6 | ~35.9 | 1334177-86-4 |

Note: The exact molecular weight and spacer arm length can vary slightly between different suppliers. Data is compiled from multiple sources.

Key Applications and Experimental Protocols

Heterobifunctional PEG8 linkers are instrumental in the construction of ADCs and PROTACs, two revolutionary classes of therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that deliver a potent cytotoxic agent directly to tumor cells via a monoclonal antibody that recognizes a tumor-specific antigen. The linker plays a critical role in the stability of the ADC in circulation and the efficient release of the payload inside the target cell.

applications of hydroxyl and carboxylic acid PEG linkers

An In-depth Technical Guide to the Applications of Hydroxyl and Carboxylic Acid PEG Linkers

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, prized for their ability to enhance the therapeutic properties of molecules.[1] As synthetic, water-soluble, and biocompatible polymers, PEGs serve as flexible spacers, connecting therapeutic agents to carriers like antibodies, peptides, or nanoparticles.[2] This process, known as PEGylation, can significantly improve a drug's pharmacokinetic profile, increase its stability, and reduce its immunogenicity.[][4][5]

The functionality of a PEG linker is dictated by its terminal reactive groups. Among the most fundamental and widely utilized are the hydroxyl (-OH) and carboxylic acid (-COOH) groups. These termini, while seemingly simple, provide the chemical handles for a vast array of conjugation strategies. However, their inherent reactivity differs significantly, necessitating distinct chemical activation pathways to achieve stable bioconjugation. This guide provides a detailed exploration of hydroxyl and carboxylic acid PEG linkers, covering their activation chemistries, core applications, and detailed experimental protocols for their use.

Hydroxyl (-OH) Terminated PEG Linkers

Hydroxyl-terminated PEGs are a foundational class of PEG derivatives. The terminal hydroxyl group is chemically stable and relatively inert, which is a primary challenge for direct conjugation to biomolecules. Therefore, its utility in bioconjugation is almost always preceded by an activation step, which converts the -OH group into a more reactive functional group susceptible to nucleophilic attack.

Activation Chemistries

To make a hydroxyl group reactive, it must be converted into a good leaving group. This is typically achieved by reacting the PEG-OH with sulfonyl chlorides in the presence of an organic base. Common activation methods include:

-

Tresylation: Activation with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) is a highly efficient method that creates a tresylated PEG. This activated form is highly reactive towards primary amines on biomolecules like proteins and peptides.

-

Tosylation and Mesylation: Reaction with tosyl chloride or mesyl chloride converts the hydroxyl group into a tosylate or mesylate ester, respectively. These are excellent leaving groups that can subsequently react with nucleophiles such as amines or thiols.

The general workflow involves dissolving the PEG-OH in an anhydrous organic solvent, adding a base (e.g., pyridine), and then introducing the activating agent (e.g., tresyl chloride) at a controlled temperature.

Applications of Hydroxyl PEG Linkers

-

Surface Modification : PEG-OH can be grafted onto surfaces containing isocyanate or other reactive groups to create hydrophilic, protein-repellent coatings on biomaterials and medical devices, which helps to reduce biofouling.

-

Precursors for Other Functionalities : The hydroxyl group is a versatile starting point for synthesizing other PEG derivatives. It can be converted into amines, carboxylates, or other functional groups to create heterobifunctional PEGs.

-

Hydrogel Formation : Di-hydroxyl PEGs, after being functionalized with reactive groups like acrylates, can act as cross-linkers in the formation of hydrogels for drug delivery and tissue engineering applications.

Experimental Protocol: Activation of HO-PEG-OH and Conjugation to a Protein

This protocol is a representative example for activating a diol PEG with tresyl chloride and conjugating it to a protein containing primary amines.

-

Activation of HO-PEG-OH with Tresyl Chloride

-

Materials : HO-PEG-OH, anhydrous dichloromethane (DCM), anhydrous pyridine, tresyl chloride.

-

Procedure :

-

Dissolve HO-PEG-OH in anhydrous DCM under an inert nitrogen or argon atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the solution with constant stirring.

-

Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

-

Monitor reaction progress using thin-layer chromatography (TLC).

-

Once complete, concentrate the mixture via rotary evaporation.

-

Precipitate the activated PEG by adding the concentrated solution to cold diethyl ether. Collect the precipitate and dry under vacuum.

-

-

-

Conjugation of Tresyl-Activated PEG to a Protein

-

Materials : Tresyl-activated PEG, target protein, conjugation buffer (e.g., phosphate-buffered saline, pH 7.4), quenching solution (e.g., 1 M Tris or glycine).

-

Procedure :

-

Dissolve the target protein in the conjugation buffer to a known concentration.

-

Dissolve the tresyl-activated PEG in the same buffer and add it to the protein solution. A starting molar ratio of 20:1 (activated PEG to protein) is recommended, but this should be optimized.

-

Incubate the mixture at 4°C or room temperature with gentle shaking for 2 to 24 hours, depending on protein stability.

-

Monitor the conjugation progress by SDS-PAGE, observing the molecular weight shift of the PEGylated protein.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted activated PEG.

-

-

-

Purification and Characterization

-

Purification : The PEGylated protein conjugate is typically purified from unreacted PEG and protein using size exclusion chromatography (SEC), as the conjugate will have a larger hydrodynamic radius and elute earlier. Ion-exchange chromatography (IEX) can be used to separate species with different degrees of PEGylation.

-

Characterization : Confirm the identity and purity of the conjugate using SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry. The degree of PEGylation can be quantified using various analytical techniques.

-

Carboxylic Acid (-COOH) Terminated PEG Linkers

Carboxylic acid-terminated PEGs are one of the most widely used classes of linkers for bioconjugation. Unlike the hydroxyl group, the carboxyl group is not directly conjugated but is readily activated to react efficiently with nucleophiles, most commonly the primary amine groups found on the side chains of lysine residues and the N-terminus of proteins.

Activation Chemistries

The most prevalent method for activating carboxyl groups is through carbodiimide chemistry, which facilitates the formation of a stable amide bond between the PEG linker and an amine-containing molecule.

-

EDC/NHS Activation : This is the gold standard for amine-carboxyl coupling. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) stabilizes the activated group by converting it into a more stable NHS ester. This NHS-activated PEG then reacts specifically with primary amines to form a highly stable amide bond. This reaction is typically performed in a slightly acidic to neutral pH range (pH 5.5-7.5).

Applications of Carboxylic Acid PEG Linkers

-

Protein and Peptide PEGylation : This is a primary application. By targeting accessible lysine residues, COOH-PEG linkers are used to improve the therapeutic properties of protein drugs, extending their half-life and reducing immunogenicity.

-

Antibody-Drug Conjugates (ADCs) : PEG-COOH linkers are integral to modern ADC design. They connect the cytotoxic payload to the antibody, often enhancing the solubility and stability of the final conjugate, which is critical when dealing with hydrophobic drug molecules.

-

Nanoparticle Functionalization : Carboxyl-terminated PEGs are used to coat nanoparticles. The PEG layer provides a "stealth" shield that reduces clearance by the immune system, while the terminal carboxyl group can be used to covalently attach targeting ligands like antibodies or peptides for active targeting.

-

Biosensors and Diagnostics : The carboxyl group allows for the stable immobilization of biomolecules (e.g., enzymes, antibodies) onto sensor surfaces, forming the basis of many diagnostic assays.

Experimental Protocol: EDC/NHS Activation of COOH-PEG and Conjugation

This protocol provides a general framework for conjugating a carboxyl-PEG to an amine-containing molecule, such as an antibody or nanoparticle.

-

Activation and Conjugation

-

Materials : COOH-PEG linker, EDC, NHS, target molecule (e.g., antibody), activation buffer (e.g., 50 mM MES, pH 5.5-6.0), conjugation buffer (e.g., PBS, pH 7.4).

-

Procedure :

-

Dissolve the COOH-PEG linker in the activation buffer.

-

Add EDC and NHS (typically in a slight molar excess to the carboxyl groups) to the PEG solution. Allow the activation reaction to proceed for 15-20 minutes at room temperature. The slightly acidic pH enhances the activation efficiency and stability of the NHS ester.

-

Meanwhile, prepare the target molecule in the conjugation buffer.

-

Add the freshly activated NHS-ester PEG solution to the target molecule solution.

-

Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) or by proceeding directly to purification.

-

-

-

Purification and Characterization

-

Purification : Similar to hydroxyl-PEG conjugates, purification is commonly achieved using SEC to separate the larger conjugate from smaller unreacted components. For nanoparticle conjugates, magnetic separation or centrifugation can be used.

-

Characterization : Successful conjugation can be confirmed using methods like HPLC, SDS-PAGE, and mass spectrometry to verify the increase in molecular weight and purity of the final product.

-

Comparative Analysis and Data

The choice between a hydroxyl and a carboxylic acid PEG linker depends primarily on the desired conjugation chemistry and the functional groups available on the target molecule.

Table 1: Comparison of Hydroxyl and Carboxylic Acid PEG Linkers

| Feature | Hydroxyl (-OH) PEG Linker | Carboxylic Acid (-COOH) PEG Linker |

| Inherent Reactivity | Low; requires chemical activation to become reactive. | Low; requires activation for efficient reaction with amines. |

| Activation Requirement | Mandatory for most bioconjugation. | Mandatory for forming stable amide bonds. |

| Common Activating Agents | Tresyl chloride, tosyl chloride, mesyl chloride, p-nitrophenyl chloroformate. | EDC/NHS, DCC. |

| Target Functional Groups | Primarily amines after activation. Can also target thiols. | Primarily amines. |

| Resulting Linkage | Stable amine or ether linkage. | Stable amide bond. |

| Primary Applications | Surface modification, synthesis of other PEG derivatives, hydrogel formation. | Protein/peptide PEGylation, ADC development, nanoparticle functionalization. |

Table 2: Quantitative Impact of PEGylation on Drug Delivery Systems

| System / Drug | PEG Linker Type / Role | Metric | Quantitative Improvement | Reference(s) |

| Doxorubicin (in Doxil®) | PEGylated Liposome | Bioavailability (at 1 week) | ~90-fold increase vs. free drug | |

| Doxorubicin (in Doxil®) | PEGylated Liposome | Drug Half-life | 72 hours | |

| Antibody-Drug Conjugates (ADCs) | Hydrophilic PEG Linker | In vivo Potency | 10 to 100-fold enhancement | |

| Trastuzumab-based ADCs | Lysine-conjugated PEG | Aggregation Tendency | Reduced aggregation with pendant PEG vs. linear PEG | |

| Trastuzumab-based ADCs | Lysine-conjugated PEG | Pharmacokinetics (Mice) | Slower clearance rates with pendant PEG linkers | |

| General Protein Therapeutics | General PEGylation | Circulation Time | Significantly prolonged half-life (t1/2) | |

| General Protein Therapeutics | General PEGylation | Immunogenicity | Decreased immune recognition and response |

Logical Framework for Linker Selection

Choosing the appropriate PEG linker is critical for successful conjugate development. The decision is primarily driven by the available functional groups on the target molecule and the desired stability of the resulting linkage.

Conclusion

Hydroxyl and carboxylic acid terminated PEG linkers are foundational pillars of modern bioconjugation and drug delivery science. While hydroxyl PEGs require activation to participate in conjugation and are often used for surface modification or as synthetic precursors, carboxylic acid PEGs have become the workhorse for attaching polymers to proteins, antibodies, and nanoparticles via robust and stable amide bonds. Understanding their respective activation chemistries and ideal use cases is critical for researchers and drug developers aiming to harness the power of PEGylation to create safer and more effective therapeutics. The continued evolution of linker technology, building upon these fundamental chemistries, promises even more precise control over the design and performance of next-generation bioconjugates.

References

Validation & Comparative

A Researcher's Guide to HPLC Analysis of PEGylation Reaction Efficiency

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This modification can improve drug solubility, increase in vivo half-life, and reduce immunogenicity.[1] However, the inherent heterogeneity of the PEGylation reaction, which can result in a mixture of unreacted protein, free PEG, and various PEGylated isoforms (e.g., positional isomers, multi-PEGylated species), necessitates robust analytical methods to accurately determine the reaction efficiency and ensure product quality.

High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for the separation, quantification, and characterization of PEGylation reaction mixtures.[] This guide provides an objective comparison of common HPLC methods and other analytical alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific application.

High-Performance Liquid Chromatography (HPLC) for PEGylation Analysis

HPLC is a highly sensitive and selective technique capable of separating the components of a complex PEGylation reaction mixture.[] The choice of HPLC mode is critical and depends on the physicochemical properties of the protein and the PEG conjugate.

Common HPLC Modes for PEGylation Analysis:

-

Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is highly effective for separating large PEGylated conjugates from smaller, unreacted proteins and free PEG.[3]

-

Reversed-Phase Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation can significantly alter a protein's hydrophobicity, making RP-HPLC a powerful tool for resolving positional isomers and different degrees of PEGylation.[3]

-

Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net surface charge. The covalent attachment of PEG can shield charged residues on the protein surface, altering its interaction with the IEX stationary phase and allowing for the separation of PEGylated species.

-

Hydrophobic Interaction Chromatography (HIC-HPLC): Separates molecules based on hydrophobicity under non-denaturing, high-salt conditions. It provides an orthogonal separation mechanism to RP-HPLC and is useful in multi-step purification and analysis processes.

A significant challenge in HPLC analysis of PEGylation is the detection of PEG itself, as it lacks a strong UV chromophore. This has led to the adoption of various detection methods:

-

UV-Vis Detector: Primarily detects the protein or peptide component of the conjugate at 214 nm or 280 nm. It is less effective for quantifying free PEG.

-

Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It can detect free PEG but is sensitive to mobile phase composition and temperature changes.

-

Evaporative Light Scattering Detector (ELSD): Another universal detector that is compatible with gradient elution and more sensitive than RI detection for non-volatile analytes like PEG.

-

Charged Aerosol Detector (CAD): A highly sensitive, universal detector that provides a near-uniform response to non-volatile analytes, regardless of their chemical structure, making it excellent for quantifying both PEGylated proteins and free PEG.

-

Mass Spectrometry (MS): Provides detailed information on the molecular weight of the conjugates, allowing for the unambiguous identification of the degree of PEGylation and the resolution of positional isomers.

Comparison of HPLC Methods for PEGylation Analysis

| Method | Principle of Separation | Primary Application | Advantages | Limitations | Common Detectors |

| SEC-HPLC | Hydrodynamic Size | Aggregate analysis, separation of conjugate from free protein/PEG. | Mild, non-denaturing conditions; predictable separation. | Poor resolution for species of similar size; may not resolve isomers. | UV, RI, ELSD, MALS |

| RP-HPLC | Hydrophobicity | High-resolution separation of isoforms and positional isomers. | High resolving power; excellent for purity assessment. | Can be denaturing; requires optimization for recovery. | UV, ELSD, CAD, MS |

| IEX-HPLC | Net Surface Charge | Separation of species with different degrees of PEGylation. | High capacity; non-denaturing conditions. | Separation depends on the charge modification by PEG. | UV |

| HIC-HPLC | Hydrophobicity (non-denaturing) | Orthogonal separation for purification and analysis. | Maintains protein structure; useful for process development. | Can have lower resolution than RP-HPLC. | UV |

Experimental Protocols

Detailed methodologies are essential for the successful implementation of HPLC analysis. Below are representative protocols for SEC-HPLC and RP-HPLC.

Protocol 1: SEC-HPLC for Purity Assessment

This method is effective for separating components based on their size in solution, providing a clear view of the PEGylated conjugate, unreacted protein, and free PEG.

-

Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm (or similar)

-

Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient (25°C)

-

Detector: UV at 214 nm or 280 nm for protein-containing species. RI or ELSD for universal detection of all components.

-

Injection Volume: 20 µL

-

Sample Concentration: 1-2 mg/mL in mobile phase

Protocol 2: RP-HPLC for Isomer Separation

This technique separates molecules based on their hydrophobicity and is particularly useful for resolving positional isomers that may not be separated by SEC.

-

Column: C4-bonded stationary phase, 300 Å pore size (e.g., ACQUITY UPLC BEH300 C4)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 60-90°C (high temperature can improve peak shape and recovery)

-

Detector: UV at 214 nm or 280 nm. ELSD, CAD, or MS for comprehensive analysis.

-

Injection Volume: 10 µL

-

Sample Concentration: 1 mg/mL

Mandatory Visualizations

References

PEG4 vs. PEG8 Linkers for Antibody-Drug Conjugates: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, solubility, pharmacokinetics (PK), and ultimately, anti-tumor efficacy.[1] Among the various linker technologies, polyethylene glycol (PEG) linkers have gained significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs.[1] This guide provides an objective comparison of PEG4 and PEG8 linkers, two commonly used discrete PEG spacers, supported by experimental data to aid in the rational design of next-generation ADCs.

Impact of PEG Linker Length on ADC Performance

The length of the PEG chain can profoundly influence the performance of an ADC. Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation; incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[1] The choice between a shorter PEG linker like PEG4 and a longer one like PEG8 represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1]

Data Presentation: Comparative Analysis of PEG4 vs. PEG8 Linkers

The following tables summarize quantitative and qualitative data from various studies, comparing key performance metrics for ADCs constructed with PEG4 and PEG8 linkers.

| Performance Metric | PEG4 Linker | PEG8 Linker | Key Observations |

| Solubility | Improves solubility of hydrophobic payloads.[2] | Further enhances solubility, especially for highly hydrophobic payloads and at higher DARs. | Longer PEG chains generally lead to better solubility. |

| Aggregation | Reduces aggregation compared to non-PEGylated linkers. | Offers superior reduction in aggregation, particularly at higher DARs. | A PEG8 spacer was found to enhance solubility and allow for bioconjugation in aqueous buffer with minimal organic co-solvent. |

| Pharmacokinetics (PK) | Improves PK profile compared to shorter or no PEG linkers. | Generally leads to lower systemic clearance and increased plasma half-life compared to PEG4. | A PEG length of at least eight units (PEG8) is considered a critical threshold for minimizing plasma clearance and improving the ADC's exposure. |

| In Vitro Potency (Cytotoxicity) | Can maintain high in vitro potency. | May exhibit a slight decrease in in vitro potency compared to shorter linkers in some contexts. | The optimal PEG length for in vitro efficacy can be payload and antibody-dependent, with intermediate lengths sometimes being more efficacious. |

| In Vivo Efficacy | Can demonstrate significant anti-tumor activity. | Often leads to enhanced in vivo efficacy due to improved PK and tumor accumulation. | The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy. |

| Drug-to-Antibody Ratio (DAR) | Enables efficient conjugation to achieve desired DARs. | Can facilitate the synthesis of high-DAR (e.g., DAR8) conjugates with good yields and low aggregation. | Both PEG4 and PEG8 spacers have been shown to produce DAR8 ADCs with good yields and low aggregation levels. |

Table 1: General Performance Comparison of PEG4 vs. PEG8 Linkers in ADCs.

| Study Context | ADC Components | Finding | Reference |

| Signal Ratio Improvement | EGFR-targeting ADC | Hydrophilic PEG linkers (PEG4 and PEG8) provided up to a 77% improvement in the EGFR(+)/EGFR(-) signal ratio and a 160% improvement in the EGFR(+)/liver signal ratio compared to a short C5 linker. | |

| DAR Achievement | Cysteine conjugation with a Val-Cit-PABC trigger | A PEG2 spacer provided a DAR of 3.9, while a PEG8 spacer resulted in a lower DAR of 2.4, suggesting a trade-off between decreasing hydrophobicity and increasing steric hindrance. | |

| Non-specific Uptake | Anti-CD30 ADC with a TOPO1i payload | A PEG4-containing linker resulted in only a 7-fold increase in non-specific uptake by Kupffer cells in vitro, compared to a nearly 70-fold increase with the linker from Enhertu. |

Table 2: Specific Experimental Findings Comparing PEG Linker Lengths.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.

ADC Synthesis and Characterization

-

Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

-

Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4 or PEG8) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

-

Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

-

Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Purity and Aggregation: Assessed by SEC.

-

In Vitro Antigen Binding: Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

-

In Vitro Cytotoxicity Assay

-

Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the ADC. Controls should include an untreated group and a group treated with a non-targeting ADC.

-

Incubation: Plates are incubated for a period of 72-120 hours.

-

Viability Assessment: Cell viability is measured using a suitable assay (e.g., MTS, CellTiter-Glo®).

-

Data Analysis: The cell viability is plotted against the ADC concentration to determine the half-maximal inhibitory concentration (IC50) value.

In Vivo Xenograft Model for Efficacy Studies

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with tumor cells expressing the target antigen.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into groups and treated with the ADCs (e.g., PEG4-ADC, PEG8-ADC), a vehicle control, and potentially a non-targeting ADC control, typically via intravenous injection.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualization

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Caption: Generalized ADC mechanism of action and intracellular trafficking.

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers like PEG4 may be advantageous in certain contexts, longer linkers such as PEG8 generally enhance pharmacokinetic properties and can lead to improved in vivo efficacy, particularly for ADCs with hydrophobic payloads. However, a potential trade-off with in vitro potency may exist, and the optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

The Optimal Bridge: A Comparative Guide to PEG8 Spacer Length in PROTAC Design

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Among the critical components of a PROTAC, the linker connecting the target protein binder and the E3 ligase ligand plays a pivotal role. This guide provides a comprehensive comparison of the advantages of utilizing a polyethylene glycol (PEG) spacer, specifically with eight ethylene glycol units (PEG8), in PROTAC design. We present supporting experimental data, detailed protocols, and visual aids to assist researchers, scientists, and drug development professionals in their pursuit of potent and effective protein degraders.

The Linker's Crucial Role in PROTAC Efficacy

A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] This proximity enables the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker is not a passive spacer but an active modulator of this process. Its length, flexibility, and chemical composition directly influence ternary complex formation, degradation efficiency, and the overall physicochemical properties of the PROTAC molecule.[3][4]

An improperly sized linker can lead to suboptimal outcomes. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[3] Conversely, an excessively long linker can result in a high degree of conformational flexibility, which may not favor the productive orientation required for efficient ubiquitination. Therefore, the linker length must be carefully optimized for each specific target and E3 ligase pair.

Advantages of PEG Spacers in PROTAC Design

PEG linkers have become the most predominantly used motifs in PROTAC design for several key reasons:

-

Enhanced Solubility and Permeability: Many small molecule ligands used in PROTACs are hydrophobic. The inherent hydrophilicity of the PEG chain can significantly improve the aqueous solubility of the entire PROTAC molecule, which is crucial for its delivery and efficacy in a physiological environment. This can also enhance cell permeability, a critical factor for reaching intracellular targets.

-

Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, making it an attractive component for therapeutic agents.

-

Tunable Length and Flexibility: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the two ends of the PROTAC. The flexibility of the PEG chain can accommodate the conformational adjustments required for stable ternary complex formation.

The PEG8 Advantage: A Balance of Flexibility and Reach

While the optimal PEG linker length is target-dependent, a PEG8 spacer often represents a favorable starting point and a frequent optimum in PROTAC design. It provides a significant extension to bridge the target protein and the E3 ligase while maintaining a degree of conformational restraint.

Longer PEG chains, such as PEG8, can offer several advantages over shorter counterparts:

-

Spanning Greater Distances: For target proteins with deep binding pockets or E3 ligases with less accessible binding surfaces, a longer linker like PEG8 may be necessary to effectively bridge the two proteins.

-

Increased Flexibility for Optimal Orientation: The added length and flexibility of a PEG8 spacer can allow the PROTAC to adopt a more favorable conformation for the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.

-

Improved Physicochemical Properties: The increased number of ether oxygens in a PEG8 linker enhances the hydrophilicity of the PROTAC, which can improve solubility and reduce non-specific binding.

It is important to note that while longer linkers can be beneficial, excessively long linkers may lead to a decrease in potency due to a higher entropic penalty upon binding.

Comparative Data: Impact of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated the profound impact of PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs. The following tables summarize representative data from studies on different protein targets, illustrating the importance of linker optimization.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

| Linker Length | DC50 (nM) | Dmax (%) | Reference |

| PEG3 | >1000 | <20 | |

| PEG4 | 500 | 60 | |

| PEG5 | 100 | >90 | |

| PEG6 | 250 | 80 |

This synthesized data represents a common trend observed in studies targeting BRD4, where a PEG5 linker was found to be optimal.

Table 2: Impact of Linker Length on ERα Degradation

| Linker (Atom Length) | ERα Degradation | Reference |

| 12-atom PEG | Moderate | |

| 16-atom PEG | Significant |

In a study on estrogen receptor alpha (ERα) targeting PROTACs, a 16-atom linker was significantly more potent than a 12-atom linker.

Table 3: Impact of Linker Length on TBK1 Degradation

| Linker (Atom Length) | TBK1 Degradation | Reference |

| < 12 atoms | No Degradation | |

| > 12 atoms | Robust Degradation |

For TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no activity, while those with longer linkers exhibited potent degradation.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

A systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The following are detailed methodologies for key experiments.

Protocol 1: Cell Culture and PROTAC Treatment

-

Cell Seeding: Seed the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

PROTAC Treatment: Prepare a series of dilutions of the PROTACs with different linker lengths in fresh cell culture medium. The final concentrations should typically range from 0.1 nM to 10 µM.

-

Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., DMSO). Incubate the cells for a specified period, typically 18-24 hours.

Protocol 2: Western Blotting for Protein Degradation

-

Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.

Conclusion

The linker is a critical determinant of a PROTAC's success, and PEG linkers offer significant advantages in terms of solubility, biocompatibility, and tunability. While the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, a PEG8 spacer often provides an excellent balance of flexibility and reach, making it a strong candidate in the initial stages of PROTAC design. The provided experimental data and protocols offer a framework for the systematic evaluation of linker length to guide the development of potent and selective protein degraders. The continued exploration of linker technology will undoubtedly be a key driver of innovation in the field of targeted protein degradation.

References

A Head-to-Head Comparison of HO-Peg8-CH2cooh and Maleimide Linkers for Bioconjugation

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final product. This guide provides an objective comparison of two widely used linker types: the amine-reactive HO-Peg8-CH2cooh and the thiol-reactive maleimide linkers. We will delve into their reaction mechanisms, stability, and specificity, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Differences

| Feature | This compound (Amine-Reactive) | Maleimide (Thiol-Reactive) |

| Target Functional Group | Primary amines (e.g., lysine residues, N-terminus) | Thiols/Sulfhydryls (e.g., cysteine residues) |

| Resulting Linkage | Stable amide bond | Thiosuccinimide (thioether) bond |

| Reaction pH | Activation: 4.5-7.2; Conjugation: 7.0-8.5 | 6.5-7.5[1][2] |

| Reaction Speed | Slower (requires activation step) | Generally fast[1] |

| Linkage Stability | Highly stable, resistant to hydrolysis[3] | Susceptible to retro-Michael reaction and hydrolysis, potentially leading to deconjugation[4] |

| Specificity | Less specific due to the abundance of lysine residues on protein surfaces, can lead to heterogeneous conjugates | Highly selective for thiols within the optimal pH range, allowing for more site-specific conjugation |

| Homogeneity of Conjugate | Often results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) | Can achieve higher homogeneity, especially with engineered cysteines |

Delving Deeper: A Technical Breakdown

This compound: Amine-Reactive Conjugation

The this compound linker utilizes a terminal carboxylic acid for conjugation to primary amines. This process typically involves a two-step activation of the carboxylic acid using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activated NHS ester then reacts with a primary amine on the biomolecule to form a highly stable amide bond. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Maleimide: Thiol-Reactive Conjugation

Maleimide linkers are highly reactive towards sulfhydryl groups, found in the side chains of cysteine residues. The reaction proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines. This specificity allows for more controlled and site-specific conjugation, particularly when using proteins with engineered cysteine residues. However, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation, or hydrolysis of the succinimide ring.

Quantitative Performance Comparison

The choice between these linkers often depends on the specific application and the desired characteristics of the final conjugate. The following table summarizes key performance metrics based on available data.

| Performance Metric | This compound (Amine-Reactive) | Maleimide (Thiol-Reactive) |

| Conjugation Efficiency | Variable, dependent on the number of accessible amines and reaction conditions. | Can be very efficient, with some studies showing up to 84% conjugation efficiency under optimal conditions. |

| Bond Stability (in plasma) | High: The amide bond is generally very stable and resistant to enzymatic cleavage. | Moderate to Low: The thiosuccinimide bond is susceptible to retro-Michael reaction and exchange with other thiols like albumin in plasma, leading to payload loss. Strategies like using "self-hydrolysing" maleimides can improve stability. |

| Homogeneity (DAR) | Low to Moderate: The abundance of lysine residues on protein surfaces often leads to a heterogeneous mixture of conjugates with a range of DAR values. | High (with engineered cysteines): The ability to target specific cysteine residues allows for the production of more homogeneous conjugates with a defined DAR. |

| Reaction Rate | Slower due to the multi-step activation process. | Fast, with the Michael addition reaction proceeding rapidly under mild conditions. |

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation.

Protocol 1: Bioconjugation using this compound (EDC/NHS Chemistry)

This protocol describes the conjugation of a molecule containing a primary amine to a biomolecule using the this compound linker.

Materials:

-

This compound linker

-

Biomolecule with primary amines (e.g., antibody)

-

Molecule to be conjugated (with a primary amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-5.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Desalting column

Procedure:

-

Linker Activation:

-

Dissolve the this compound linker in the Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation:

-

Immediately add the activated linker solution to the biomolecule solution in the Conjugation Buffer. A 10-20 fold molar excess of the activated linker to the biomolecule is a common starting point.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.

-

-

Purification:

-

Remove excess linker and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer.

-

Protocol 2: Bioconjugation using a Maleimide Linker

This protocol describes the conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule.

Materials:

-

Maleimide-functionalized molecule

-

Biomolecule with free thiols (e.g., reduced antibody)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

-

Reducing agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching solution: N-acetylcysteine or L-cysteine

-

Desalting column

Procedure:

-

Reduction of Disulfide Bonds (if necessary):

-

Dissolve the biomolecule in degassed Conjugation Buffer.

-

Add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce disulfide bonds to free thiols.

-

Remove the reducing agent using a desalting column.

-

-

Conjugation:

-

Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO or DMF) and add it to the reduced biomolecule solution. A 5-20 fold molar excess of the maleimide reagent is a typical starting point.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

-

Quenching:

-

Add a 2-fold molar excess of the quenching solution over the initial maleimide concentration to cap any unreacted maleimide groups.

-

-

Purification:

-

Purify the conjugate using a desalting column, dialysis, or chromatography to remove unreacted reagents.

-

Visualizing the Chemistry and Workflows

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Conclusion

Both this compound and maleimide linkers are powerful tools in the bioconjugation toolbox, each with distinct advantages and disadvantages. The choice between them should be guided by the specific requirements of the application.

-

This compound is preferable when a highly stable, irreversible linkage is paramount and when the heterogeneity of the resulting conjugate is acceptable or can be managed through purification. Its utility is broad due to the common availability of primary amines on biomolecules.

-

Maleimide linkers are the go-to choice for site-specific conjugation to cysteine residues, offering greater control over the homogeneity of the final product. However, researchers must be mindful of the potential instability of the thioether bond and may need to consider strategies to mitigate this, especially for in vivo applications.

Ultimately, a thorough understanding of the chemistry and careful optimization of the reaction conditions are essential for successful bioconjugation, regardless of the linker chosen.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Confirming PEG Conjugation: A Comparative Analysis of Analytical Techniques

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased circulating half-life, improved stability, and reduced immunogenicity.[1][2][3] However, the inherent heterogeneity of PEG polymers and the potential for multiple conjugation sites on a protein present significant analytical challenges.[2][3] Rigorous characterization of PEGylated proteins is crucial for quality control, ensuring consistency, and meeting regulatory requirements.

This guide provides a comparative overview of the primary analytical techniques used to confirm successful PEG conjugation. We will delve into the principles, strengths, and limitations of each method, supported by experimental data and detailed protocols.

Comparative Overview of Analytical Techniques

A variety of analytical methods are employed to characterize PEGylated proteins, each providing unique insights into the success and nature of the conjugation. The choice of technique often depends on the specific information required, such as the degree of PEGylation, identification of conjugation sites, or quantification of the conjugate. The following table summarizes the key analytical techniques and their primary applications in PEGylation analysis.

| Technique | Principle | Information Provided | Advantages | Disadvantages |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms mass increase corresponding to PEG addition. Determines the degree of PEGylation (number of PEGs attached). Can identify conjugation sites (with MS/MS). | High accuracy and sensitivity. Provides detailed structural information. | Complex spectra due to PEG polydispersity and multiple charge states. May require sample de-PEGylation for site analysis, losing some information. |

| MALDI-TOF MS | Soft ionization technique that desorbs and ionizes large molecules with minimal fragmentation. | Determines average molecular weight and degree of PEGylation. | Robust and accurate for average molecular weight. Suitable for high molecular weight proteins. | Predominantly qualitative. |

| ESI-MS | Soft ionization technique that produces multiply charged ions from a solution. | Can be coupled with liquid chromatography (LC-MS) for separation and analysis. | Automated workflow and reduced sample preparation time compared to MALDI. | Overlapping charge patterns and PEG polydispersity can complicate spectra. |

| Chromatography | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. | Separates PEGylated protein from unconjugated protein and free PEG. Quantifies the amount of conjugate and impurities. | Well-established and robust separation techniques. Can be coupled with other detectors for comprehensive analysis. | Standard column calibration may not be accurate for PEGylated proteins due to their unique hydrodynamic properties. |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Assesses the formation of larger PEGylated macromolecules. | Effective for separating species of different sizes. | Cannot be used for accurate molecular weight determination without MALS. |

| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | Can separate proteins with different degrees of PEGylation. | High resolution separation. | May lead to protein denaturation. |

| 2D Liquid Chromatography (2D-LC) | Combines two different chromatographic methods for enhanced separation. | Provides automated analyte trapping, matrix removal, and detailed separation of complex mixtures. | High resolving power for complex samples. | More complex setup and data analysis. |

| Spectroscopy | Measures the interaction of electromagnetic radiation with a sample. | Provides information on the presence of PEG and changes in protein structure. | Non-destructive techniques. | Generally provide less detailed structural information compared to MS. |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Can determine the molecular weight of the polymer and the efficacy of conjugation. Can quantify PEGylated species in biological fluids. | Provides detailed structural information in solution. | Lower sensitivity compared to MS. Complex spectra for large proteins. |

| Fourier-Transform Infrared (FTIR) | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Confirms the presence of PEG through its characteristic C-O-C stretching peak. | Fast and "reagent-free" method. | Provides limited structural detail. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by the sample. | Can indicate changes in protein conformation upon PEGylation. Limited utility for direct PEG detection as PEG lacks a strong chromophore. | Simple and readily available technique. | PEG itself has weak UV absorbance. |

| SEC with Multi-Angle Light Scattering (SEC-MALS) | Combines SEC with MALS, UV, and differential refractive index (dRI) detectors. | Determines the absolute molar mass of the conjugate, protein, and PEG components. Can determine the degree of conjugation. | Provides accurate molecular weight information without the need for column calibration. | Requires specialized instrumentation and knowledge of the dn/dc values for both protein and PEG. |

Experimental Protocols and Workflows

Mass Spectrometry (MS) for PEGylation Confirmation

Mass spectrometry is a cornerstone technique for the detailed characterization of PEGylated proteins. It directly measures the mass increase upon PEG attachment, allowing for the determination of the number of attached PEG chains (degree of PEGylation).

-

Sample Preparation:

-

The PEGylated protein sample is diluted to a suitable concentration (typically 0.1-1 mg/mL) in a buffer compatible with mass spectrometry, such as 10mM ammonium acetate.

-

Excess unconjugated PEG and reagents are removed using appropriate methods like size-exclusion chromatography or ultrafiltration.

-

-

Liquid Chromatography (LC) Separation:

-

The sample is injected onto a reversed-phase HPLC column (e.g., C4 or C8).

-

A gradient elution is performed using a mobile phase system, typically:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

The gradient is run from a low to a high percentage of Mobile Phase B to elute the PEGylated protein.

-

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer.

-

The mass spectrometer is operated in positive ion mode to acquire the mass spectra of the intact PEGylated protein.

-

Post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the complex mass spectra by reducing the number of charge states.

-

-

Data Analysis:

-

The acquired multi-charged spectra are deconvoluted to obtain the zero-charge mass spectrum.

-

The mass of the unconjugated protein is subtracted from the mass of the PEGylated protein to confirm the mass of the attached PEG and determine the degree of PEGylation.

-

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Standard SEC relies on column calibration with standards, which is often inaccurate for PEGylated proteins due to their altered hydrodynamic properties. Coupling SEC with MALS, UV, and dRI detectors allows for the absolute determination of the molar mass of the conjugate and its components without relying on elution time.

-

System Setup:

-

An HPLC system is equipped with a size-exclusion column suitable for the molecular weight range of the protein and its conjugate.

-

The SEC column is connected in series to a UV detector, a MALS detector, and a dRI detector.

-

-

Sample Analysis:

-

The PEGylated protein sample is injected onto the SEC column.

-

An isocratic elution is performed using a suitable mobile phase (e.g., phosphate-buffered saline).

-

-

Data Acquisition and Analysis:

-

Data from all three detectors (UV, MALS, dRI) are collected simultaneously by a dedicated software package.

-

The software utilizes the signals from the three detectors, along with the known specific refractive index increment (dn/dc) and extinction coefficient for both the protein and the PEG, to calculate the absolute molar mass of the protein and PEG components at each elution volume.

-

This allows for the determination of the degree of PEGylation and the identification of different conjugated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the characterization of PEG and can provide detailed information about the success of a conjugation reaction. ¹H NMR is particularly useful for determining the degree of PEGylation and confirming the presence of the PEG moiety.

-

Sample Preparation:

-

The PEGylated protein sample is lyophilized and then dissolved in a suitable deuterated solvent (e.g., D₂O).

-

A known concentration of an internal standard may be added for quantitative analysis.

-

-

NMR Data Acquisition:

-

The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

-

The characteristic strong singlet peak of the PEG methylene protons (-CH₂-CH₂-O-) is observed around 3.6 ppm.

-

-

Data Analysis:

-

The integration of the PEG peak is compared to the integration of a well-resolved peak from the protein to determine the molar ratio of PEG to protein, and thus the degree of PEGylation.

-

Shifts in the signals of amino acid residues near the conjugation site can sometimes be observed, providing information on the location of the PEG attachment.

-

References

A Researcher's Guide to Assessing the Homogeneity of PEGylated Products

For researchers, scientists, and drug development professionals, ensuring the homogeneity of PEGylated products is a critical quality attribute that directly impacts therapeutic efficacy and safety.[1] This guide provides a comparative overview of key analytical techniques used to assess the homogeneity of PEGylated biologics, supported by experimental insights and data presentation to aid in method selection and implementation.

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a therapeutic molecule, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[2][3] However, the inherent polydispersity of PEG polymers and the potential for multiple attachment sites on a protein can lead to a heterogeneous mixture of PEGylated species.[4][5] Comprehensive characterization of this heterogeneity is essential for regulatory approval and for ensuring product consistency.

Comparative Analysis of Analytical Techniques

A variety of analytical techniques are employed to characterize the homogeneity of PEGylated products, each offering distinct advantages and limitations. The choice of method depends on the specific information required, such as the degree of PEGylation, identification of conjugation sites, and quantification of impurities.

Table 1: Comparison of Key Analytical Techniques for PEGylated Product Homogeneity Assessment

| Technique | Principle | Information Provided | Advantages | Limitations |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Distribution of PEGylated species, detection of aggregates and fragments. | Robust, widely used for purity and aggregate analysis. | Limited resolution for species with similar sizes, not ideal for positional isomer separation. |

| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity. | Separation of different PEGylated forms, free PEG, and unconjugated protein. | High resolution, compatible with mass spectrometry. | Can cause protein denaturation, potentially harsh solvent conditions. |

| Ion-Exchange Chromatography (IEC) | Separation based on surface charge. | Separation of species with different numbers of attached PEGs, which can shield surface charges. | Can resolve species with different degrees of PEGylation. | Resolution can be affected by the shielding effect of PEG. |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Precise mass determination of PEGylated species, identification of PEGylation sites, and degree of PEGylation. | High sensitivity and specificity, provides detailed structural information. | Heterogeneity of PEG can complicate spectral analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of molecular structure based on nuclear magnetic properties. | Provides detailed structural information and can quantify PEGylated species in biological matrices. | Non-destructive, provides detailed structural insights. | Lower sensitivity compared to MS, complex spectra for large molecules. |

| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | Can separate species with different degrees of modification. | High efficiency and resolution. | Can be challenging for complex mixtures. |

| Imaged Capillary Isoelectric Focusing (iCIEF) | Separation based on isoelectric point (pI). | High-resolution separation of isoforms with different numbers of attached PEGs. | Superior resolution for charge variants compared to traditional gel electrophoresis. | Requires denaturation for some applications. |

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and reliable assessment of PEGylated product homogeneity. Below are generalized protocols for key analytical techniques.

Size-Exclusion Chromatography (SEC) Workflow

SEC is a fundamental technique for assessing the size distribution of PEGylated products.

Caption: Workflow for assessing PEGylated product homogeneity using SEC.

Experimental Protocol for SEC:

-

System Preparation: An HPLC system equipped with a size-exclusion column (e.g., MAbPac SEC-1) is used. The system is equilibrated with a mobile phase such as 10 mM ammonium acetate with 5% acetonitrile.

-

Sample Preparation: The PEGylated protein sample is diluted to an appropriate concentration in the mobile phase.

-

Injection and Separation: A defined volume of the sample is injected onto the column. The separation is performed under isocratic flow conditions.

-

Detection: The eluting species are monitored using a UV detector (at 280 nm for proteins) and a Charged Aerosol Detector (CAD) for PEG and other non-chromophoric species.

-

Data Analysis: The resulting chromatogram is analyzed to determine the peak areas corresponding to the PEGylated conjugate, unconjugated protein, free PEG, and any aggregates or fragments.

Reversed-Phase Chromatography (RPC) Coupled with Mass Spectrometry (LC/MS)

RPC offers higher resolution for separating different PEGylated forms and is often coupled with MS for detailed characterization.

Caption: Workflow for detailed characterization using RPC-MS.

Experimental Protocol for RPC-MS:

-

System Preparation: An HPLC or UPLC system is coupled to a high-resolution mass spectrometer (e.g., Q-TOF). The RPC column is equilibrated with a mobile phase system, typically water and acetonitrile with an additive like formic acid.

-

Sample Preparation: The sample may be analyzed intact or after denaturation and reduction to separate subunits.

-

Injection and Separation: The sample is injected and separated using a gradient elution, where the concentration of the organic solvent is increased over time.

-

Mass Spectrometry: The eluting components are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratios are measured.

-

Data Analysis: The resulting mass spectra are deconvoluted to determine the masses of the different PEGylated species present in the sample. This allows for the determination of the degree of PEGylation and the identification of different isoforms.

Imaged Capillary Isoelectric Focusing (iCIEF)

iCIEF provides high-resolution separation of charge variants, which is particularly useful for assessing the homogeneity of PEGylation.

Caption: Workflow for assessing charge heterogeneity with iCIEF.

Experimental Protocol for iCIEF:

-

Sample Preparation: The PEGylated sample is mixed with carrier ampholytes, pI markers, and additives such as urea for denaturation.

-

Capillary Loading: The sample mixture is loaded into a capillary cartridge.

-

Focusing: A high voltage is applied across the capillary, causing the sample components to migrate and focus at their respective isoelectric points.

-

Detection: The entire capillary is imaged using a UV detector to create an electropherogram.

-

Data Analysis: The peaks in the electropherogram are integrated to quantify the relative amounts of the different charge isoforms.

Conclusion

The assessment of homogeneity is a multifaceted process that often requires the use of orthogonal analytical methods to build a comprehensive understanding of the PEGylated product. While techniques like SEC provide a macroscopic view of purity and aggregation, methods such as LC-MS and iCIEF offer detailed insights into the micro-heterogeneity of the product. By selecting the appropriate combination of techniques and implementing robust experimental protocols, researchers can ensure the quality, consistency, and safety of their PEGylated biotherapeutics.

References

- 1. lcms.cz [lcms.cz]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enovatia.com [enovatia.com]

- 5. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

Safety Operating Guide

Proper Disposal of HO-Peg8-CH2cooh: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and procedural steps for the proper disposal of HO-Peg8-CH2cooh, a non-hazardous polyethylene glycol (PEG) derivative.

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following guidelines are based on SDS for structurally similar HO-PEG-COOH compounds.[1][2] These substances are generally not classified as hazardous.[1][2] However, it is imperative to handle all laboratory chemicals with care and to follow established safety protocols.

Summary of Key Data

For easy reference, the table below summarizes quantitative data for representative PEG-acid derivatives.

| Property | Value | Source |

| Molecular Formula (HO-PEG10-CH2COOH) | C22H44O13 | MedChemExpress[1] |

| Molecular Weight (HO-PEG10-CH2COOH) | 516.58 | MedChemExpress |

| Recommended Storage Temperature | -20°C | MedChemExpress |

| Appearance | Solid or semi-solid | Creative PEGWorks |

Disposal Protocol

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for proper disposal.

Step 1: Personal Protective Equipment (PPE) Before handling the material, ensure you are wearing appropriate PPE. This includes:

-

Chemical-resistant gloves (inspect before use)

-

Safety goggles or glasses approved under NIOSH (US) or EN 166 (EU) standards

-

Laboratory coat

Step 2: Waste Characterization Although this compound is not classified as a hazardous substance, it is crucial to consider if it has been contaminated with other hazardous materials during its use.

-

Uncontaminated: If the material is in its pure form and has not been mixed with any hazardous chemicals, it can typically be disposed of as non-hazardous waste.

-

Contaminated: If the material has been mixed with or is contaminated by hazardous substances, it must be treated as hazardous waste. The disposal protocol for the hazardous contaminant(s) will take precedence.

Step 3: Containerization and Labeling

-

Place the waste material in a clearly labeled, sealed container.

-

The label should include the full chemical name: "this compound".

-

If contaminated, the label must also clearly identify all hazardous components.

Step 4: Disposal Route

-

Non-Hazardous Disposal: For uncontaminated this compound, consult with your institution's environmental health and safety (EHS) office for guidance on disposal as special waste through a licensed disposal company.

-

Hazardous Disposal: For contaminated material, follow your institution's hazardous waste disposal procedures. This typically involves collection by a certified hazardous waste management company.

Step 5: Documentation Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory's chemical inventory or waste log.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for any chemicals involved in your work.

References

Essential Safety and Operational Guide for Handling HO-Peg8-CH2cooh

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides immediate and essential information for the safe handling of HO-Peg8-CH2cooh, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

| Body Part | Personal Protective Equipment | Material/Standard |

| Eyes/Face | Chemical safety goggles and/or a face shield | Goggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance. |

| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected for integrity before each use. |

| Body | Laboratory coat | A standard lab coat is sufficient for handling small quantities. For larger amounts, an impervious apron should be worn over the lab coat. |

| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of any potential dust or aerosols. |

Safety and Handling Protocols

Adherence to standardized laboratory procedures is critical to minimize risks.

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Safe Handling Practices:

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe dust or aerosols.

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

-

Keep the container tightly closed when not in use.

Storage and Disposal Plan